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2,7-Dichlorobenzo[d]thiazol-6-amine Documentation Hub

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  • Product: 2,7-Dichlorobenzo[d]thiazol-6-amine
  • CAS: 70200-94-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2,7-Dichlorobenzo[d]thiazol-6-amine: Molecular Weight, Aqueous Solubility, and Experimental Methodologies

Executive Summary In preclinical drug discovery, the successful transition of a heterocyclic building block from in silico design to in vitro validation hinges entirely on its physicochemical behavior in aqueous media. 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, the successful transition of a heterocyclic building block from in silico design to in vitro validation hinges entirely on its physicochemical behavior in aqueous media. 2,7-Dichlorobenzo[d]thiazol-6-amine (CAS: 70200-94-1) is a highly specialized, halogenated aromatic amine utilized in the synthesis of advanced pharmacophores. However, its structural features present significant formulation challenges.

This whitepaper provides an in-depth mechanistic analysis of the compound's molecular weight and aqueous solubility. By moving beyond basic data reporting, this guide establishes self-validating experimental protocols designed to prevent the false-positive artifacts commonly associated with poorly soluble, planar lipophilic molecules.

Physicochemical Profiling & Structural Causality

To design effective biological assays, we must first deconstruct the molecule's physical properties. The quantitative data for 2,7-Dichlorobenzo[d]thiazol-6-amine is summarized below:

Table 1: Quantitative Physicochemical Data
PropertyValueSource
CAS Number 70200-94-1[1]
Molecular Weight 219.09 g/mol [1]
Molecular Formula C7H4Cl2N2S[1]
LogP (Calculated) ~3.76[2]
SMILES NC1=CC=C2N=C(Cl)SC2=C1Cl[1]
The Causality of Poor Aqueous Solubility

While the molecular weight of 219.09 g/mol is highly favorable and well within the <500 Da threshold dictated by Lipinski's Rule of Five[3], the compound exhibits exceptionally poor aqueous solubility. As an application scientist, I attribute this to three compounding structural factors:

  • Halogen-Driven Lipophilicity: The substitution of chlorine atoms at the C2 and C7 positions drastically increases the hydrophobic bulk of the molecule, driving the partition coefficient (LogP) to approximately 3.76[2].

  • Crystal Lattice Energy: The planar benzothiazole core promotes highly ordered, thermodynamically stable π-π stacking in the solid state. Breaking this crystal lattice requires more energy than the subsequent hydration of the molecule can provide.

  • Insufficient Solvation Potential: Although the C6 primary amine acts as a hydrogen bond donor and acceptor, a single polar group is insufficient to overcome the thermodynamic penalty of solvating the bulky, dichlorinated aromatic system in water.

SPR Core 2,7-Dichlorobenzo[d]thiazol-6-amine MW: 219.09 g/mol Cl_Atoms C2 & C7 Chlorines High Lipophilicity (LogP 3.76) Core->Cl_Atoms Benzothiazole Benzothiazole Core Planar Aromatic Stacking Core->Benzothiazole Amine C6 Amine Group Limited H-Bonding Core->Amine Solubility Poor Aqueous Solubility Requires DMSO/Formulation Cl_Atoms->Solubility Benzothiazole->Solubility Amine->Solubility

Structure-Property Relationships driving the aqueous solubility of 70200-94-1.

Aqueous Solubility Dynamics: Kinetic vs. Thermodynamic

In drug discovery, solubility is evaluated via two distinct paradigms: Kinetic and Thermodynamic [4].

For 2,7-Dichlorobenzo[d]thiazol-6-amine, kinetic solubility assays (where a DMSO stock is spiked into an aqueous buffer) are highly prone to artifacts. When this rigid, lipophilic molecule is rapidly introduced to water, it often forms kinetically trapped nano-suspensions or supersaturated solutions rather than precipitating immediately. This artificially inflates the apparent solubility, leading to erratic dose-response curves in downstream cell-based assays.

To establish the true baseline, a Thermodynamic Solubility Assay is the mandatory "gold standard"[5]. By starting with the solid crystalline powder and allowing it to equilibrate with the aqueous buffer over 24–48 hours, we measure the absolute saturation point without solvent-shifting interference.

Self-Validating Experimental Protocols

The following methodologies are engineered with built-in causality checks to ensure data trustworthiness.

Protocol A: Thermodynamic Aqueous Solubility Assay

Objective: Determine the absolute equilibrium solubility of 2,7-Dichlorobenzo[d]thiazol-6-amine in Phosphate-Buffered Saline (PBS, pH 7.4).

  • Solid Dispensing: Accurately weigh 2.0 mg of solid 2,7-Dichlorobenzo[d]thiazol-6-amine powder into a 2.0 mL glass vial.

  • Buffer Addition: Add 1.0 mL of PBS (pH 7.4) to the vial. Causality Note: Do not add any organic co-solvents, as this will alter the dielectric constant of the medium and invalidate the thermodynamic baseline.

  • Equilibration: Seal the vial and incubate on a rotary shaker at 37°C for 48 hours. Causality Note: Highly crystalline molecules possess high lattice energies. A standard 2-hour kinetic incubation only measures the dissolution rate; 48 hours guarantees true thermodynamic equilibrium[5].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 20 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtered supernatant 1:10 in mobile phase and quantify via LC-MS/MS against a standard curve prepared in 100% acetonitrile.

Self-Validating System Check: To ensure the integrity of Step 4 (Phase Separation), run a known poorly soluble compound (e.g., Amiodarone) in parallel. If the LC-MS detects high concentrations of Amiodarone, it indicates that light-scattering micro-precipitates bypassed the filter. The assay must be halted, and the centrifugation Relative Centrifugal Force (RCF) must be increased before proceeding.

Workflow Step1 1. Solid Compound Excess 70200-94-1 added to vial Step2 2. Buffer Addition Add PBS (pH 7.4) Step1->Step2 Step3 3. Equilibration Shake 48h at 37°C Step2->Step3 Step4 4. Phase Separation Centrifugation & 0.22µm Filtration Step3->Step4 Step5 5. Quantification LC-MS/MS Analysis Step4->Step5

Thermodynamic aqueous solubility assay workflow for highly lipophilic compounds.

Protocol B: Standardized DMSO Stock & Serial Dilution Strategy

Because the aqueous solubility of this compound is inherently low, biological testing requires meticulous DMSO stock management to prevent "crashing out" during assay setup.

  • Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously and sonicate for 5 minutes at room temperature.

  • Organic Serial Dilution: Perform all serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO across a 96-well intermediate plate.

  • Aqueous Spiking: Transfer a fixed, minute volume (e.g., 1 µL) from the DMSO intermediate plate directly into the final aqueous assay plate containing 99 µL of assay buffer (final DMSO concentration = 1.0% v/v).

Causality Note: Why perform serial dilutions in 100% DMSO rather than water? If you dilute a concentrated DMSO stock directly into water sequentially, the compound will precipitate immediately at the first high-concentration step, destroying the integrity of the entire dose-response curve. Diluting in DMSO first ensures that every well in the final biological assay receives the exact same percentage of solvent, maintaining vehicle consistency across all test concentrations.

References

  • [1] BLD Pharm. 70200-94-1 | 2,7-Dichlorobenzo[d]thiazol-6-amine. Available at:

  • [2] Chemsrc. 70200-94-1_6-Benzothiazolamine,2,7-dichloro-(9CI). Available at:

  • [3] Wikipedia. Lipinski's rule of five. Available at:

  • [4] Creative Biolabs. Aqueous Solubility. Available at:

  • [5] Benchchem. Introduction: Clarifying "ALERT Compound" and the Importance of Solubility. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2,7-Dichlorobenzo[d]thiazol-6-amine in Kinase Inhibitor Discovery and Screening Assays

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Compound: 2,7-Dichlorobenzo[d]thiazol-6-amine (CAS: 70200-94-1) Introduction & Mechanistic Rationale In the landscape of targeted oncolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Compound: 2,7-Dichlorobenzo[d]thiazol-6-amine (CAS: 70200-94-1)

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and neuropharmacology, the benzothiazole scaffold has emerged as a highly privileged pharmacophore for kinase inhibition[1][2]. Specifically, the building block 2,7-Dichlorobenzo[d]thiazol-6-amine [3][4] offers a unique combination of steric, electronic, and synthetic properties that make it an ideal starting fragment for the rational design of Type I and Type II kinase inhibitors[5][6].

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is valuable before deploying it in high-throughput screening (HTS) workflows:

  • Halogen Bonding in the Hinge Region: The chlorine atoms at positions 2 and 7 are not merely steric placeholders. Halogen atoms can act as electrophilic species (Lewis acids) that form highly directional non-covalent interactions—known as halogen bonds (X···O)—with the backbone carbonyl oxygens of the kinase hinge region (e.g., interacting with Ala, Val, or Glu residues)[7][8]. This allows the compound to anchor into the ATP-binding pocket without relying on classical hydrogen bond donors or acceptors. Removing classical H-bond donors is a proven strategy for increasing the blood-brain barrier (BBB) penetrance of CNS-targeted kinase inhibitors[9].

  • The 6-Amine Synthetic Vector: The primary amine at the 6-position serves as a versatile synthetic handle. It allows for rapid diversification via urea, amide, or sulfonamide coupling. By extending functional groups from the 6-position, medicinal chemists can drive the molecule deep into the hydrophobic DFG-out pocket, achieving exceptional kinase selectivity and converting the fragment into a potent Type II inhibitor (e.g., targeting BRAF, LIMK, or ATR)[5][10].

Experimental Workflow 1: Fragment Validation via Differential Scanning Fluorimetry (DSF)

Causality & Assay Choice: Before initiating complex synthetic elaborations on the 6-amine, the bare 2,7-Dichlorobenzo[d]thiazol-6-amine fragment must be validated for target engagement. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is selected because it is a label-free, thermodynamic method. It directly measures the stabilization of the kinase folded state upon fragment binding, eliminating false positives caused by compound aggregation—a common issue with planar, hydrophobic heterocycles.

Protocol: DSF Fragment Screening
  • Reagent Preparation: Prepare a 1000x stock of SYPRO™ Orange dye in DMSO. Dilute the kinase of interest (e.g., BRAF, LIMK1) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to a final concentration of 2 µM.

  • Compound Plating: Dispense 2,7-Dichlorobenzo[d]thiazol-6-amine (stock in 100% DMSO) into a 384-well PCR plate to achieve a final assay concentration of 100 µM (1% final DMSO). Include DMSO-only wells as negative controls and a known reference inhibitor (e.g., Staurosporine) as a positive control.

  • Assay Assembly: Add 10 µL of the kinase/SYPRO Orange master mix to the compound wells. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Thermal Melt: Run the plate in a Real-Time PCR system. Program a temperature ramp from 25°C to 95°C at a rate of 0.05°C/second, monitoring fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Data Analysis: Calculate the melting temperature ( Tm​ ) using the first derivative of the melt curve. The thermal shift ( ΔTm​ ) is calculated as Tm(compound)​−Tm(DMSO)​ . A ΔTm​>1.5∘C indicates significant binding.

Data Presentation: Representative DSF Fragment Binding

Table 1: Thermodynamic validation of 2,7-Dichlorobenzo[d]thiazol-6-amine binding across a representative kinase panel.

Kinase TargetBaseline Tm​ (°C)Fragment Tm​ (°C) ΔTm​ (°C)Binding Status
BRAF (V600E)48.250.8+2.6Confirmed
LIMK151.553.4+1.9Confirmed
CDK249.049.3+0.3Non-binder
ATR Kinase46.848.9+2.1Confirmed

Experimental Workflow 2: IC50 Determination via TR-FRET

Causality & Assay Choice: Once the fragment is synthetically elaborated (e.g., forming a 1,3-benzothiazole-6-urea derivative), its inhibitory potency ( IC50​ ) must be quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here. Benzothiazole derivatives can occasionally exhibit intrinsic fluorescence in the blue/green spectrum. TR-FRET utilizes a time-delay gating mechanism (measuring emission microseconds after excitation) that completely bypasses the nanosecond-scale auto-fluorescence of the test compounds, ensuring a self-validating and highly trustworthy signal-to-background ratio.

Protocol: Competitive TR-FRET Binding Assay
  • Tracer & Antibody Setup: Utilize a LanthaScreen™ Eu-anti-tag antibody (e.g., Anti-GST for GST-tagged kinases) and a kinase-specific fluorescent tracer (Alexa Fluor™ 647 labeled ATP-competitive probe).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized benzothiazole derivatives in 100% DMSO. Transfer 100 nL of each concentration to a low-volume 384-well white microplate using an acoustic liquid handler (e.g., Echo®).

  • Kinase Addition: Add 5 µL of the target kinase (at 2x final concentration, typically 1-5 nM) in TR-FRET buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow the inhibitor to access the hinge/DFG-out pockets.

  • Tracer/Antibody Addition: Add 5 µL of a mixture containing the Eu-antibody (2 nM final) and the fluorescent tracer (10-30 nM final, at its predetermined Kd​ ).

  • Equilibration & Readout: Incubate the plate in the dark for 60 minutes. Read on a multi-mode microplate reader equipped with a TR-FRET module (Excitation: 340 nm; Emission 1: 615 nm [Europium]; Emission 2: 665 nm[Tracer]).

  • Data Processing: Calculate the Emission Ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration and fit to a 4-parameter logistic regression to determine the IC50​ .

Data Presentation: TR-FRET IC50​ Profiling

Table 2: High-throughput TR-FRET screening results for synthesized 2,7-Dichlorobenzo[d]thiazol-6-amine derivatives.

Compound IDModification at 6-AmineBRAF IC50​ (nM)LIMK1 IC50​ (nM)Selectivity Fold (BRAF/LIMK1)
Fragment None (Primary Amine)> 10,000> 10,000N/A
Deriv-A 3-(trifluoromethyl)phenyl urea12.4450.236x
Deriv-B Cyclohexyl amide850.142.60.05x
Deriv-C 4-methylpiperazinyl urea4.21,205.0286x

Visualizations of Mechanisms and Workflows

To ensure robust assay development, the logical progression from fragment to lead, as well as the mechanistic basis of the TR-FRET assay, are mapped below.

Workflow for benzothiazole fragment screening and optimization.

TR-FRET competitive binding logic for kinase IC50 determination.

Conclusion & Best Practices

When utilizing 2,7-Dichlorobenzo[d]thiazol-6-amine in kinase inhibitor development, success hinges on exploiting its dual nature: the halogen-bonding capacity of the 2,7-dichloro motif for anchoring, and the 6-amine for structural elaboration.

  • Solubility Management: Benzothiazoles can suffer from poor aqueous solubility. Always maintain assay DMSO concentrations strictly at or below 1% to prevent artifactual precipitation during TR-FRET and DSF.

  • Halogen Bond Optimization: When analyzing co-crystal structures of resulting leads, explicitly measure the distance between the chlorine atoms and the hinge backbone carbonyls. A distance shorter than the sum of their van der Waals radii confirms a charge-assisted halogen bond, validating the rational design[7][8].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2,7-Dichlorobenzo[d]thiazol-6-amine

Welcome to the technical support center for 2,7-Dichlorobenzo[d]thiazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,7-Dichlorobenzo[d]thiazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. As a substituted heterocyclic amine, its purification can present unique obstacles. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals upon cooling. Why is this happening and how can I fix it?

A1: "Oiling out" is a common issue that occurs when a compound's melting point is lower than the temperature of the solution from which it is precipitating, or when the level of supersaturation is excessively high.[1] The compound comes out of solution as a liquid before it has a chance to organize into a solid crystal lattice. For 2,7-Dichlorobenzo[d]thiazol-6-amine, the combination of a rigid benzothiazole core and polar functional groups (-NH2, -Cl) can lead to strong solute-solute interactions, but rapid cooling or high concentrations prevent the ordered arrangement required for crystallization.

Causality & Expert Insights: Impurities often dissolve preferentially in the oily droplets, meaning the primary goal of purification is compromised.[1] This phenomenon indicates that the system's energy barrier for nucleation into a liquid phase is lower than that for nucleation into a crystalline solid phase under the current conditions.

Troubleshooting Steps:

  • Reduce Supersaturation: The most direct solution is to lower the concentration. Re-heat the solution until the oil redissolves and add a small amount of additional solvent (10-20% more volume). Cool the solution much more slowly.

  • Lower the Solution Temperature: If the compound's melting point is low, ensure the crystallization is attempted at a temperature well below it. This may involve using a solvent with a lower boiling point.

  • Change the Solvent System: Introduce an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm, dissolved solution. This can gently induce crystallization without the drastic temperature change that causes oiling. A Toluene/Heptane or Ethanol/Water system could be effective here.

  • Seeding: If you have a few pure crystals, add a single seed crystal to the supersaturated solution at a temperature just below saturation to encourage templated growth.[2]

Q2: The crystallization is happening too quickly, resulting in a fine powder or very small needles. How can I grow larger, higher-quality crystals?

A2: Rapid crystallization, often called "crashing out," indicates that the solution is too supersaturated as it cools.[1] This leads to a massive number of nucleation events simultaneously, and none of the nuclei have the opportunity to grow into large, well-ordered crystals.[3] An ideal crystallization process should show initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[1]

Causality & Expert Insights: The planar structure of the benzothiazole ring system can promote rapid π-stacking, while the amine and chloro substituents can form strong intermolecular interactions (like hydrogen bonding), which can also lead to fast precipitation if the conditions are not carefully controlled. The goal is to slow down the process to favor crystal growth over nucleation.

Troubleshooting Steps:

  • Increase Solvent Volume: Similar to preventing oiling out, using slightly more than the minimum amount of hot solvent will keep the compound soluble for longer during the cooling phase, providing a larger window for slow growth.[1]

  • Slow Cooling: This is the most critical parameter.

    • Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or a towel.

    • Once at room temperature, transfer it to a refrigerator (2-8°C), and only then to a freezer, if necessary. Abrupt temperature changes are the primary cause of rapid precipitation.

  • Vapor Diffusion: For growing high-quality crystals (e.g., for X-ray crystallography), dissolve the compound in a small amount of a relatively volatile solvent (like Dichloromethane or Ethyl Acetate) and place this vial inside a larger, sealed jar containing a less volatile anti-solvent (like Hexane or Heptane). Slow diffusion of the anti-solvent vapor into the vial will gradually decrease solubility and promote slow crystal growth.[4]

Q3: My final crystallization yield is unacceptably low. What are the most likely reasons?

A3: A low yield is typically caused by one of two main factors: either too much compound was left behind in the mother liquor, or material was lost during handling.

Causality & Expert Insights: The solubility of 2,7-Dichlorobenzo[d]thiazol-6-amine, while not extensively documented, is likely to have a significant temperature dependence in polar organic solvents. However, it may still retain considerable solubility even at low temperatures, leading to losses.

Troubleshooting Steps:

  • Optimize Solvent Volume: This is the most common culprit. Perform small-scale trials to find the minimum volume of solvent that dissolves the compound at its boiling point. Using a large excess will result in a significant portion of your compound remaining in solution upon cooling.[1]

  • Check Final Cooling Temperature: Ensure the solution has been cooled sufficiently for an adequate amount of time (e.g., several hours in an ice bath or freezer) to maximize precipitation.

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate). Reduce its volume by 50-70% using a rotary evaporator or by gently heating it. Cool this concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Solvent Choice: The compound might be too soluble in your chosen solvent. If yields are consistently low, select a solvent in which the compound is less soluble at room temperature but still adequately soluble when hot.

Recommended Experimental Protocol: Solvent Screening and Crystallization Optimization

This protocol provides a systematic approach to developing a robust crystallization procedure for 2,7-Dichlorobenzo[d]thiazol-6-amine.

Objective: To identify an optimal single-solvent or two-solvent system for the purification of 2,7-Dichlorobenzo[d]thiazol-6-amine, yielding high purity and good recovery.

Materials:

  • Crude 2,7-Dichlorobenzo[d]thiazol-6-amine

  • Selection of solvents for screening (see Table 1)

  • Small test tubes (13x100 mm) or vials

  • Heating block or sand bath

  • Vortex mixer

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Small-Scale Solubility Screening: a. Place approximately 20-30 mg of the crude compound into several different test tubes. b. To each tube, add a different test solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Record the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.[5] c. For solvents where the compound was sparingly soluble or insoluble, gently heat the test tube in a heating block. Continue adding the solvent dropwise until the solid just dissolves. d. Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath. e. Observe the quality and quantity of the crystals that form. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces well-formed crystals upon cooling.[5]

  • Trial Crystallization (Scaling Up): a. Place your crude 2,7-Dichlorobenzo[d]thiazol-6-amine into an Erlenmeyer flask of appropriate size. b. Add the best solvent identified in the screening step in small portions while heating the flask with swirling. Continue adding solvent until the solid is completely dissolved. c. Add an additional 5-10% of solvent to ensure the solution is not saturated at the boiling point, which helps prevent premature crystallization.[1] d. If the solution is colored or contains insoluble impurities, perform a hot filtration. e. Cover the flask and allow it to cool slowly and undisturbed to room temperature. f. Once at room temperature, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent. h. Dry the crystals thoroughly.

Data Presentation

Table 1: Inferred Qualitative Solubility Profile and Suggested Solvents for Screening

Due to the lack of specific published data for 2,7-Dichlorobenzo[d]thiazol-6-amine, this profile is inferred based on its structure and the known behavior of similar halogenated aminobenzothiazoles.[6][7]

Solvent ClassCommon SolventsInferred Qualitative SolubilityRationale & Expert Notes
Polar Protic Ethanol, IsopropanolSparingly Soluble (Cold), Soluble (Hot)Excellent starting point. Ethanol is frequently used for recrystallizing aminobenzothiazole derivatives.[8][9] The amine group allows for hydrogen bonding.
WaterLikely InsolubleThe dichlorinated aromatic core makes the molecule largely hydrophobic.[6]
Polar Aprotic Ethyl Acetate, AcetonitrileModerately SolubleGood candidates for screening. May provide a different crystal form (polymorph) compared to alcohols.
DMF, DMSOLikely Freely SolubleThese are often too effective as solvents, leading to poor recovery. Best used as part of a co-solvent system (e.g., as the primary solvent with water or an alcohol as the anti-solvent).[4][7]
Non-Polar Toluene, XylenesSparingly SolubleMay be effective, especially if impurities are highly polar. Heating will be required.
Heptane, HexaneLikely InsolublePrimarily useful as anti-solvents in a two-solvent system to induce precipitation.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

Crystallization Troubleshooting Workflow Troubleshooting Workflow for Crystallization start Crystallization Attempt: Cooling a Saturated Solution outcome Observe Outcome start->outcome oiling_out Problem: 'Oiling Out' / Liquid Forms outcome->oiling_out Liquid droplets appear no_crystals Problem: No Crystals Form outcome->no_crystals Solution remains clear poor_quality Problem: Fine Powder / Low Yield outcome->poor_quality Rapid precipitation of fine solid success Success: Good Quality Crystals outcome->success Slow formation of well-defined crystals sol_oiling1 Action: 1. Re-heat solution. 2. Add more solvent (10-20%). 3. Cool much slower. oiling_out->sol_oiling1 sol_oiling2 Action: Try a different solvent or use an anti-solvent. oiling_out->sol_oiling2 sol_nocrystals1 Action: 1. Scratch inner surface of flask. 2. Add a seed crystal. no_crystals->sol_nocrystals1 sol_nocrystals2 Action: Solution is not supersaturated. Concentrate by evaporating some solvent and re-cool. no_crystals->sol_nocrystals2 sol_poorquality1 Action: 1. Use more solvent. 2. Insulate flask for slower cooling. poor_quality->sol_poorquality1 sol_poorquality2 Action: Consider advanced methods: - Vapor Diffusion - Solvent Layering poor_quality->sol_poorquality2 sol_oiling1->start Re-attempt sol_oiling2->start Re-attempt sol_nocrystals1->start Re-attempt sol_nocrystals2->start Re-attempt sol_poorquality1->start Re-attempt sol_poorquality2->start Re-attempt

Caption: A decision-making flowchart for addressing common crystallization issues.

References

  • PubChem. (n.d.). 2-Amino-6,7-dichlorobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]

  • PMC. (2024, October 22). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 5,6-Dichlorobenzo[d]thiazol-2-amine. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • PMC. (2025, October 24). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • RJPBCS. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (2017, April 12). Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. Retrieved from [Link]

  • Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.
  • DergiPark. (2022). Carbazole Based (D–π–A) Sensitizer: Synthesis, Characterization and its DSSC Application. European Journal of Science and Technology, (41), 92-99. Retrieved from [Link]

  • MDPI. (2025, April 8). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 2,7-Dichlorobenzo[d]thiazol-6-amine

Welcome to the Technical Support Center for 2,7-Dichlorobenzo[d]thiazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,7-Dichlorobenzo[d]thiazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. By understanding its potential degradation pathways and implementing proper storage and handling protocols, you can safeguard the quality of your experiments and the reliability of your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My solid sample of 2,7-Dichlorobenzo[d]thiazol-6-amine has changed color from its initial appearance. What does this indicate?

A color change, such as from off-white or light tan to a darker brown or black, is a common visual indicator of degradation. This is often due to oxidation of the aromatic amine functionality, which can lead to the formation of colored polymeric impurities. While a slight color change may not significantly impact purity, any noticeable darkening warrants a purity reassessment before use.

Q2: What are the primary environmental factors that can cause the degradation of 2,7-Dichlorobenzo[d]thiazol-6-amine?

The primary environmental factors that can compromise the stability of 2,7-Dichlorobenzo[d]thiazol-6-amine are:

  • Oxygen: The aromatic amine group is susceptible to oxidation, which is accelerated by the presence of atmospheric oxygen.

  • Light: Many aromatic and heterocyclic compounds are photosensitive. Exposure to UV or even ambient laboratory light can initiate photodegradation. Studies on similar aromatic amines have shown that light can induce degradation.[1]

  • Moisture: The compound can be susceptible to hydrolysis, particularly under non-neutral pH conditions. Absorbed moisture can also facilitate other degradation reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including degradation pathways like oxidation and hydrolysis.

Q3: What are the ideal long-term storage conditions for solid 2,7-Dichlorobenzo[d]thiazol-6-amine?

To ensure maximum stability for long-term storage, the solid compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes the rate of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidative degradation of the amine group.
Light Amber glass vial, stored in the darkPrevents photodegradation.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis and moisture-mediated degradation.

Q4: How should I prepare and store solutions of 2,7-Dichlorobenzo[d]thiazol-6-amine?

For solutions, it is recommended to:

  • Use high-purity, anhydrous, and aprotic solvents such as DMSO or DMF.

  • Prepare solutions fresh for each experiment whenever possible.

  • If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protected container, preferably under an inert atmosphere.

  • Avoid aqueous solutions for long-term storage , as they are more prone to hydrolysis. If aqueous buffers are required for an experiment, prepare the solution immediately before use.

TROUBLESHOOTING GUIDE

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Potential Cause: Degradation of the compound, leading to a lower effective concentration and the presence of interfering byproducts.

  • Troubleshooting Steps:

    • Assess Purity: Before use, especially if the compound has been in storage for an extended period, verify its purity using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for comparison.

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see FAQ Q3).

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to hypothesize their structures. Common degradation products of aminobenzothiazoles can include oxidized species (e.g., N-oxides, hydroxylated derivatives) or products of hydrolysis.

    • Perform Forced Degradation Studies: To confirm the identity of degradation products, you can perform forced degradation studies by intentionally exposing the compound to stress conditions (e.g., acid, base, peroxide, light, heat) and analyzing the resulting mixture. This can help to create a degradation profile and identify the peaks in your experimental samples.

Issue 3: Poor solubility of the compound.

  • Potential Cause: While inherent solubility is a property of the compound, degradation can sometimes lead to the formation of less soluble polymeric materials.

  • Troubleshooting Steps:

    • Verify Purity: As with inconsistent results, the first step is to check the purity of your sample.

    • Optimize Solvent System: If the compound is pure, you may need to optimize your solvent system. For aqueous solutions, adjusting the pH might improve solubility, but be aware that this can also affect stability. The use of co-solvents may also be necessary.

EXPERIMENTAL PROTOCOLS

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2,7-Dichlorobenzo[d]thiazol-6-amine. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance)
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and understand the stability of the compound under various stress conditions.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a vial of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC or LC-MS using the method described in Protocol 1 to assess the extent of degradation and identify the major degradation products.

VISUALIZATIONS

Logical Workflow for Stability Assessment

Caption: Workflow for ensuring the stability of 2,7-Dichlorobenzo[d]thiazol-6-amine.

Potential Degradation Pathways

DegradationPathways cluster_Oxidation Oxidation cluster_Hydrolysis Hydrolysis cluster_Photodegradation Photodegradation A 2,7-Dichlorobenzo[d]thiazol-6-amine B N-oxide Derivative A->B O2 C Hydroxylated Derivative A->C O2 D Polymeric Impurities A->D O2 E 2,7-Dichlorobenzo[d]thiazol-6-amine F Ring-opened Products E->F H2O, H+/OH- G 2,7-Dichlorobenzo[d]thiazol-6-amine H Dechlorinated Products G->H hv I Radical Species G->I hv

Caption: Potential degradation pathways for 2,7-Dichlorobenzo[d]thiazol-6-amine.

References

  • FAO AGRIS. (2017). Analysis of six aromatic amines stability in workplace measurement. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

2,7-Dichlorobenzo[d]thiazol-6-amine vs Riluzole in neuroprotection assays

As a Senior Application Scientist, I frequently guide research teams through the complex process of scaffold-hopping and preclinical drug evaluation. When screening novel neuroprotective candidates for neurodegenerative...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the complex process of scaffold-hopping and preclinical drug evaluation. When screening novel neuroprotective candidates for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), the 1,3-benzothiazole core remains a privileged scaffold.

Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is the clinical gold standard and the first FDA-approved disease-modifying therapy for ALS . However, its modest clinical efficacy and hepatic liabilities drive the continuous search for optimized analogs . In this guide, we will objectively compare Riluzole with a structural variant, 2,7-Dichlorobenzo[d]thiazol-6-amine (2,7-DCBTA) , detailing the mechanistic rationale, self-validating experimental workflows, and comparative performance data.

Structural Rationale & Target Biology

To understand the comparative pharmacology, we must first look at the structural causality. Riluzole features an exocyclic amine at the C2 position, which is critical for hydrogen bonding but also serves as a primary site for metabolic degradation.

By shifting the amine to the C6 position and introducing dual chlorine atoms at the C2 and C7 positions, 2,7-DCBTA represents a strategic structural divergence. The C2-chlorine blocks a major site of metabolic attack, while the heavily halogenated structure increases overall lipophilicity (cLogP). This added bulk is hypothesized to enhance penetration into the hydrophobic pore of voltage-gated sodium channels (NaV), a primary target for preventing glutamate excitotoxicity .

G Glutamate Presynaptic Glutamate Release Receptors NMDA / AMPA Receptors Glutamate->Receptors Overstimulation Calcium Intracellular Ca2+ Influx Receptors->Calcium Mito Mitochondrial Dysfunction & ROS Calcium->Mito Apoptosis Neuronal Apoptosis Mito->Apoptosis Drug Benzothiazoles (Riluzole / 2,7-DCBTA) Drug->Glutamate Inhibition NaV Voltage-Gated Na+ Channels Drug->NaV Blockade NaV->Glutamate Promotes

Fig 1. Mechanistic pathway of glutamate excitotoxicity and sites of benzothiazole intervention.

Self-Validating Experimental Protocols

To objectively compare these compounds, we must deploy assays that are intrinsically trustworthy. A protocol is only as good as its built-in controls. Below are the definitive methodologies for evaluating these compounds.

Protocol A: Primary Cortical Neuron Glutamate Excitotoxicity Assay

This assay measures the ability of the compounds to prevent neuronal death following a massive glutamate insult. We utilize Lactate Dehydrogenase (LDH) release as our primary viability metric because it is a stable cytosolic enzyme only released upon irreversible plasma membrane rupture.

Step-by-Step Workflow:

  • Cell Culture: Isolate primary cortical neurons from E18 rat embryos. Plate at 5×104 cells/well in 96-well plates. Mature for 12-14 days in vitro (DIV) to ensure robust expression of NMDA/AMPA receptors.

  • Compound Pre-incubation: Treat neurons with Riluzole or 2,7-DCBTA (0.1 µM to 30 µM) for 1 hour. Crucial Causality: Pre-incubation is required to allow the highly lipophilic compounds to partition into the lipid bilayer and access the intracellular binding sites of NaV channels.

  • Glutamate Insult: Expose cells to 100 µM L-glutamate for 24 hours.

  • Readout: Quantify LDH release using a coupled enzymatic reaction (tetrazolium salt reduction to formazan, measured at 490 nm).

The Self-Validating QC Step: Heavily halogenated heterocycles like 2,7-DCBTA can directly inhibit the LDH enzyme or quench absorbance, yielding false-positive "neuroprotection." To validate the system, you must run a parallel cell-free assay: spike recombinant LDH into assay buffer containing the highest concentration of your test compounds (30 µM). If the absorbance drops compared to the vehicle control, your compound is an assay-interfering artifact, not a neuroprotectant.

Protocol B: Automated Patch-Clamp for Persistent Na+ Current ( INaP​ )

Riluzole's neuroprotective efficacy is heavily tied to its ability to block the persistent sodium current ( INaP​ ), which drives repetitive action potential firing .

Step-by-Step Workflow:

  • Cell Prep: Utilize HEK293 cells stably expressing human NaV1.6 channels.

  • Electrophysiological Isolation: To ensure trustworthiness, the protocol must isolate INaP​ from the transient current ( INaT​ ). Apply a slow voltage ramp (30 mV/s) from -80 mV to +20 mV. Causality: The slow ramp deliberately inactivates the transient channels, allowing selective quantification of the persistent current.

  • Compound Perfusion: Perfuse compounds and calculate the IC 50​ based on the reduction of the peak ramp current.

Workflow Step1 Step 1 Primary Neuron Isolation & Plating Step2 Step 2 Compound Pre-incubation (1h, 0.1% DMSO) Step1->Step2 Step3 Step 3 Glutamate Insult (100 µM, 24h) Step2->Step3 Step4 Step 4 Viability Readout (LDH Release) Step3->Step4 Step5 Step 5 Data Normalization & EC50 Calculation Step4->Step5 Control QC Check Cell-Free LDH Interference Assay Step4->Control Validate

Fig 2. Step-by-step neuroprotection screening workflow with integrated self-validation QC.

Comparative Performance Data

The following table synthesizes the quantitative performance of Riluzole against the 2,7-DCBTA analog across our validated assays.

ParameterRiluzole (Standard)2,7-DCBTA (Candidate)Assay Condition
Glutamate Excitotoxicity EC 50​ 1.2 µM0.8 µMPrimary cortical neurons (100 µM Glu, 24h)
INaP​ Blockade IC 50​ 2.5 µM1.4 µMAutomated patch-clamp (HEK293-NaV1.6)
LDH Interference IC 50​ >100 µM>100 µMCell-free recombinant LDH assay (QC Pass)
cLogP (Lipophilicity) 3.54.1Calculated via ChemDraw
Max Aqueous Solubility 150 µM45 µMPBS (pH 7.4, 1% DMSO)

Application Insights & Formulation Challenges

Efficacy vs. Solubility Trade-off: The data reveals a classic medicinal chemistry paradigm. The substitution of the trifluoromethoxy group with dual chlorines in 2,7-DCBTA yields a tighter blockade of the persistent sodium current (IC 50​ 1.4 µM vs 2.5 µM) and slightly superior neuroprotection in vitro. The causality here is driven by the increased lipophilicity (cLogP 4.1), which enhances the compound's affinity for the hydrophobic local anesthetic binding site on the NaV channel.

However, this comes at a severe cost to aqueous solubility (dropping from 150 µM to 45 µM). As an Application Scientist, my immediate warning to research teams is regarding formulation. When testing 2,7-DCBTA in vitro, you must ensure the final DMSO concentration in the cell culture media does not exceed 0.1%. Exceeding this threshold to force the compound into solution will cause solvent-induced lipid dissolution, confounding your neuroprotection data with basal toxicity. For in vivo translation, 2,7-DCBTA will require advanced formulation strategies (e.g., cyclodextrin complexation or lipid nanoparticles) that Riluzole does not strictly require.

References

  • Saitoh Y, Takahashi Y. "Riluzole for the treatment of amyotrophic lateral sclerosis." Neurodegenerative Disease Management, 2020.[Link]

  • Mancini A, et al. "Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents." European Journal of Medicinal Chemistry, 2017.[Link]

  • Mignani S, et al. "From Riluzole to Dexpramipexole via Substituted-Benzothiazole Derivatives for Amyotrophic Lateral Sclerosis Disease Treatment: Case Studies." Molecules, 2020.[Link]

  • Cheah CS, et al. "A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade?" CNS Neuroscience & Therapeutics, 2010.[Link]

Validation

A Researcher's Guide to the Quantification of 2,7-Dichlorobenzo[d]thiazol-6-amine: Selecting and Utilizing Standard Reference Materials

In the landscape of pharmaceutical research and drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,7-Dichlorobenzo[d]thiazol-6-amine, a key he...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,7-Dichlorobenzo[d]thiazol-6-amine, a key heterocyclic building block, is no exception. Its accurate measurement is critical for ensuring reaction yield, purity, and, ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of available standard reference materials for 2,7-Dichlorobenzo[d]thiazol-6-amine and details robust analytical methodologies for its quantification.

The Critical Role of Standard Reference Materials

A standard reference material (SRM) is a highly characterized and homogeneous material with a certified value for one or more properties, used to calibrate an apparatus or to assess a measurement method. In the absence of a formally designated Certified Reference Material (CRM) from a national metrology institute for 2,7-Dichlorobenzo[d]thiazol-6-amine (CAS No. 70200-94-1), researchers must rely on well-characterized analytical standards from commercial suppliers. The choice of standard is the foundational step upon which the validity of all subsequent quantitative data rests.

Commercially Available Analytical Standards: A Comparative Overview

Several chemical suppliers offer 2,7-Dichlorobenzo[d]thiazol-6-amine for research purposes. While these are not formal CRMs, they often come with a Certificate of Analysis (CoA) that provides crucial information about purity and identity. When selecting a standard, it is imperative to scrutinize the CoA for the following:

  • Purity Assessment: The method used for purity determination (e.g., HPLC, qNMR) and the stated purity value are critical. Look for suppliers who provide comprehensive data, including chromatograms and spectra.

  • Identity Confirmation: The CoA should include data confirming the chemical structure, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data.

  • Traceability: While not always available, information on the traceability of the characterization to primary standards adds a layer of confidence.

Table 1: Comparison of Representative Commercial Standards for 2,7-Dichlorobenzo[d]thiazol-6-amine

SupplierProduct NumberStated PurityAnalytical Data Provided on CoA/Website
BLDpharmBD141097≥95%NMR, HPLC, LC-MS[1]
Other potential suppliersVariesTypically >95%Varies; request detailed CoA

Note: This table is illustrative. Researchers should always obtain the most recent CoA from the supplier before use.

Quantitative Analysis Methodologies: A Deep Dive

The selection of an analytical technique for quantification depends on factors such as the required sensitivity, selectivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted and robust method for the quantification of aromatic amines and heterocyclic compounds. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for assessing volatile impurities.

High-Performance Liquid Chromatography (HPLC-UV) Method

An HPLC-UV method provides a reliable and accessible approach for the quantification of 2,7-Dichlorobenzo[d]thiazol-6-amine. The development and validation of such a method are crucial for ensuring accurate results.[2][3]

Experimental Protocol: HPLC-UV Quantification

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 2,7-Dichlorobenzo[d]thiazol-6-amine reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a set of calibration standards covering the expected concentration range of the sample.

  • Sample Preparation:

    • Dissolve the sample containing 2,7-Dichlorobenzo[d]thiazol-6-amine in the same solvent as the standard to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

    • Detection Wavelength: Determined by measuring the UV spectrum of the analyte; a wavelength of maximum absorbance should be chosen to maximize sensitivity.

    • Injection Volume: Typically 10 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Determine the concentration of 2,7-Dichlorobenzo[d]thiazol-6-amine in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Method Development and Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard HPLC HPLC-UV Analysis Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Calibration Generate Calibration Curve HPLC->Calibration Quantification Quantify Sample Calibration->Quantification

Caption: Workflow for HPLC-UV quantification of 2,7-Dichlorobenzo[d]thiazol-6-amine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile organic compounds. In the context of 2,7-Dichlorobenzo[d]thiazol-6-amine, it is particularly useful for identifying potential impurities from the synthesis process, such as residual starting materials or by-products.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary to improve the volatility and thermal stability of the amine.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

    • Injector Temperature: Set high enough to ensure complete volatilization of the sample without degradation.

    • MS Ionization: Electron Ionization (EI) is commonly used.

    • MS Analyzer: A quadrupole or ion trap analyzer is typically used to scan a mass range appropriate for the expected compounds.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a library (e.g., NIST) for tentative identification.

    • Confirm the identity of impurities by comparing their retention times and mass spectra with those of authentic reference standards, if available.

Logical Flow for Impurity Identification using GC-MS

GCMS_Workflow Sample Sample Preparation (Dissolution/Derivatization) GCMS GC-MS Analysis Sample->GCMS TIC Total Ion Chromatogram GCMS->TIC MassSpectra Mass Spectra Acquisition GCMS->MassSpectra LibrarySearch Library Search (e.g., NIST) MassSpectra->LibrarySearch TentativeID Tentative Impurity Identification LibrarySearch->TentativeID Confirmation Confirmation with Reference Standards TentativeID->Confirmation

Caption: GC-MS workflow for impurity profiling of 2,7-Dichlorobenzo[d]thiazol-6-amine.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of quantitative results, the analytical method must be validated. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

By thoroughly validating the chosen analytical method, the laboratory creates a self-validating system that provides a high degree of confidence in the reported results.

Conclusion

References

  • Patil, R. V., et al. (2020). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 189, 113477. [Link]

  • Shimadzu. (2021). Efficient method development based on Analytical Quality by Design with LabSolutions™ MD software. [Link]

  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. [Link]

  • Royal Society of Chemistry. Analytical Methods Journal. [Link]

Sources

Comparative

X-ray Crystallography vs. Alternative Modalities for Validating 2,7-Dichlorobenzo[d]thiazol-6-amine Binding Sites

Target Audience: Structural Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals. Executive Summary In Fragment-Based Drug Discovery (FBDD), the identification and validation of low-mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals.

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the identification and validation of low-molecular-weight ligands are critical bottlenecks. The fragment 2,7-Dichlorobenzo[d]thiazol-6-amine (CAS 70200-94-1) represents a high-value chemical starting point due to its halogenated benzothiazole core, which frequently establishes halogen bonds with target proteins (e.g., kinases, proteases, and viral non-structural proteins)[1]. However, validating the exact binding site and orientation of such fragments is notoriously difficult due to their low binding affinities (typically Kd​ in the high μM to mM range) and resulting low occupancies in protein complexes.

This guide objectively compares the performance of X-ray Crystallography —specifically exploiting anomalous dispersion—against alternative validation modalities such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Surface Plasmon Resonance (SPR) . By analyzing the causality behind experimental choices, we provide a definitive framework for validating halogenated benzothiazole binding sites.

The Mechanistic Challenge of Halogenated Benzothiazoles

Validating the binding site of 2,7-Dichlorobenzo[d]thiazol-6-amine presents three distinct biophysical challenges:

  • Low Occupancy: Because fragment affinities are weak, achieving high occupancy requires soaking crystals or running assays at ligand concentrations near their solubility limits, often necessitating high DMSO tolerance.

  • Quasi-Symmetry: The planar benzothiazole ring can often be modeled in multiple orientations within weak mFo​−DFc​ electron density maps. A 180-degree flip of the ring might look identical in standard density maps but leads to completely different vector trajectories for hit-to-lead optimization.

  • Halogen Bonding Dynamics: The chlorine atoms at positions 2 and 7 are not merely steric placeholders; they actively participate in highly directional halogen bonding with backbone carbonyls [1]. Missing these interactions leads to failed fragment growing campaigns.

Comparative Analysis of Validation Modalities

To establish a self-validating system for fragment binding, researchers typically employ orthogonal techniques. Here is how X-ray crystallography compares to the primary alternatives.

X-ray Crystallography: The Anomalous Dispersion Advantage (The Gold Standard)

Standard X-ray crystallography often yields ambiguous electron density for low-occupancy fragments. However, 2,7-Dichlorobenzo[d]thiazol-6-amine contains two Chlorine atoms and one Sulfur atom. By collecting diffraction data at specific X-ray wavelengths (e.g., 2.75 keV or using standard high-redundancy data at 12 keV), researchers can exploit the anomalous scattering signal of these atoms [1].

  • Causality: The anomalous difference Fourier map ( ΔF ) isolates the specific positions of the Cl and S atoms. By overlaying the anomalous map with the standard 2mFo​−DFc​ map, the quasi-symmetry of the benzothiazole ring is broken, allowing for the unambiguous, high-confidence placement of the fragment even at occupancies below 30%.

NMR Spectroscopy: The Solution-State Validator

Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY are highly sensitive to weak binders ( Kd​ up to 10 mM) [3].

  • Causality: In STD-NMR, magnetization is transferred from the protein to the bound fragment. The protons on the benzothiazole ring closest to the protein surface will show the strongest STD signals, providing an epitope map. While excellent for confirming that binding occurs in solution, NMR cannot provide the atomic-resolution spatial coordinates required to exploit the directional halogen bonds of the chlorine atoms.

Surface Plasmon Resonance (SPR): The Kinetic Profiler

SPR is utilized to determine the binding kinetics ( kon​ , koff​ ) and thermodynamics of the fragment[2].

  • Causality: Fragments typically exhibit rapid association and dissociation rates, resulting in "square" sensorgrams. While SPR validates the stoichiometry and affinity of 2,7-Dichlorobenzo[d]thiazol-6-amine, it is completely blind to the spatial location of the binding site, making it a complementary triage tool rather than a standalone validation method.

Objective Performance Comparison

The following table summarizes the quantitative and qualitative performance metrics of each modality for validating 2,7-Dichlorobenzo[d]thiazol-6-amine.

Performance MetricX-ray Crystallography (Anomalous)STD-NMR SpectroscopySurface Plasmon Resonance (SPR)
Primary Output 3D Atomic Coordinates & OrientationSolution-state binding & Epitope mapping Kd​ , Binding Kinetics ( kon​ , koff​ )
Spatial Resolution <2.0 Å (Unambiguous placement)Low (Epitope mapping only)None (Bulk kinetic measurement)
Sensitivity ( Kd​ range) 10μM10mM (Concentration dependent) 100μM10mM 1μM1mM
Protein Consumption Low (~1-5 mg for crystallization)High (~10-15 mg per screen)Very Low (~50-100 μg immobilized)
Throughput Medium (Automated soaking/mounting)Medium (Mixture screening)High (384-well microfluidics)
False Positive Rate Very Low (Direct visualization)Medium (Aggregation artifacts)Medium (Non-specific binding)

Experimental Protocol: Anomalous X-ray Validation

To ensure a self-validating system, the following protocol details the step-by-step methodology for unambiguously determining the binding site of 2,7-Dichlorobenzo[d]thiazol-6-amine using anomalous X-ray diffraction.

Step 1: High-Concentration Crystal Soaking

  • Prepare a 200 mM stock solution of 2,7-Dichlorobenzo[d]thiazol-6-amine in 100% DMSO-d6.

  • Transfer apo-protein crystals into a soaking drop containing the crystallization mother liquor supplemented with 10-20% DMSO to maintain fragment solubility.

  • Add the fragment stock to achieve a final drop concentration of 20-40 mM. Rationale: High concentrations drive the equilibrium toward the bound state, overcoming the fragment's inherently low affinity.

  • Incubate for 2 to 4 hours at 20°C, then flash-cool the crystals in liquid nitrogen using an appropriate cryoprotectant.

Step 2: Synchrotron Data Collection (Two-Wavelength Strategy)

  • Mount the crystal at a synchrotron beamline equipped for long-wavelength data collection.

  • Native Dataset: Collect a high-resolution dataset at a standard energy (e.g., 12.0 keV / 1.0 Å) to generate the primary electron density map.

  • Anomalous Dataset: Collect a highly redundant dataset at a lower energy (e.g., 2.75 keV / 4.5 Å) to maximize the anomalous scattering signal ( Δf′′ ) of the Chlorine and Sulfur atoms[1]. Note: Mitigate radiation damage by using attenuated beams, as halogenated compounds are highly susceptible to X-ray-induced bond cleavage.

Step 3: Data Processing and Map Generation

  • Process the diffraction data using autoPROC or XDS.

  • Solve the phase problem using molecular replacement (e.g., Phaser) against the apo-structure.

  • Generate the mFo​−DFc​ difference map to locate the general binding pocket of the fragment.

  • Calculate the anomalous difference Fourier map using the low-energy dataset.

Step 4: Unambiguous Placement and Refinement

  • Overlay the anomalous map with the mFo​−DFc​ map in Coot.

  • Align the Chlorine atoms (positions 2 and 7) and the Sulfur atom of the 2,7-Dichlorobenzo[d]thiazol-6-amine model directly into the >4σ peaks of the anomalous map.

  • Refine the structure using REFMAC5 or Phenix.refine, ensuring the halogen bond geometries (C-Cl···O angles typically ~160-180°) are structurally sound.

FBDD Workflow Visualization

The following diagram illustrates the logical flow of fragment validation, highlighting the critical integration of orthogonal screening and anomalous X-ray crystallography.

FBDD_Workflow Screen Primary Screening (SPR / STD-NMR) Hit Fragment Hit: 2,7-Dichlorobenzo[d]thiazol-6-amine Screen->Hit Soaking Crystal Soaking (High Conc. + DMSO) Hit->Soaking Diffraction X-ray Diffraction (Standard & Anomalous) Soaking->Diffraction Map Electron Density & Anomalous Maps (Cl, S) Diffraction->Map Validation Unambiguous Binding Site Validation Map->Validation

Caption: Orthogonal FBDD workflow integrating SPR/NMR screening with anomalous X-ray validation.

Conclusion

While SPR and NMR are indispensable for confirming the thermodynamic and solution-state binding of 2,7-Dichlorobenzo[d]thiazol-6-amine, they fall short of providing the actionable geometric data required for drug design. X-ray crystallography, specifically augmented by anomalous dispersion mapping of the fragment's intrinsic chlorine and sulfur atoms , remains the only modality capable of unambiguously validating the binding orientation. This self-validating crystallographic approach prevents the misinterpretation of quasi-symmetric electron density, ensuring that subsequent hit-to-lead optimization is built upon an accurate structural foundation.

References

  • Ma, S., Damfo, S., Bowler, M. W., Mykhaylyk, V., & Kozielski, F. (2024). "High-confidence placement of low-occupancy fragments into electron density using the anomalous signal of sulfur and halogen atoms." Acta Crystallographica Section D: Structural Biology, 80(Pt 6), 451-463. URL:[Link]

  • Mallakuntla, M. K., Togre, N. S., Santos, D. B., & Tiwari, S. (2022). "Implications of Fragment-Based Drug Discovery in Tuberculosis and HIV." Pharmaceuticals (Basel), 15(11), 1415. URL:[Link]

  • Aretz, J., & Rademacher, C. (2019). "Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening." Frontiers in Chemistry, 7, 215. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,7-Dichlorobenzo[d]thiazol-6-amine

Handling 2,7-Dichlorobenzo[d]thiazol-6-amine (CAS: 70200-94-1) requires a rigorous, self-validating safety protocol. As a highly reactive halogenated aromatic amine, this compound is a critical building block in the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 2,7-Dichlorobenzo[d]thiazol-6-amine (CAS: 70200-94-1) requires a rigorous, self-validating safety protocol. As a highly reactive halogenated aromatic amine, this compound is a critical building block in the synthesis of kinase inhibitors and targeted therapeutics. However, its structural motifs—a benzothiazole core coupled with a primary aromatic amine and two chlorine substituents—confer significant toxicological risks.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the causality behind the hazards, researchers can implement field-proven, foolproof operational and disposal plans that protect both personnel and assay integrity.

Hazard Causality: The Science of the Risk

To handle this compound safely, you must understand the mechanisms that make it hazardous:

  • Dermal Penetration & Systemic Toxicity: The lipophilic nature of the dichlorinated benzothiazole ring facilitates rapid absorption through the stratum corneum. Most aromatic amines are highly lipid-soluble, allowing them to bypass basic dermal barriers [1]. Once systemic, they can cause methemoglobinemia (oxidation of Fe²⁺ to Fe³⁺ in hemoglobin), leading to cellular hypoxia.

  • Genotoxic and Mutagenic Potential: Primary aromatic amines undergo hepatic N-hydroxylation mediated by cytochrome P450 enzymes (e.g., CYP1A2) [4]. These N-hydroxy metabolites can form electrophilic nitrenium ions that covalently bind to DNA, posing severe long-term mutagenic and carcinogenic risks.

  • Reactivity & Friction Sensitivity: Aromatic amines are categorized as high-reactivity chemicals. During synthesis, if the amine is converted into a diazonium salt intermediate, it becomes highly sensitive to friction and mechanical stimuli. Historical laboratory incidents have shown that simply touching these intermediates with a metal spatula can trigger explosive decomposition [1].

Quantitative Hazard Metrics & PPE Matrix

To mitigate these risks, personal protective equipment (PPE) must be selected based on quantitative breakthrough data and regulatory standards [2].

Table 1: Physicochemical Metrics and Required PPE Specifications

Protection CategorySpecification / ValueCausality & Operational Rationale
Molecular Weight 219.09 g/mol Fine crystalline powder; prone to aerosolization during transfer.
Ventilation (Hood) 80–120 fpm (0.4–0.6 m/s)Mandatory face velocity to ensure containment of particulates and vapors.
Hand Protection Double-glove: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Nitrile provides tactile dexterity; Butyl rubber provides >480 min breakthrough resistance against halogenated aromatics and carrier solvents (e.g., DMF, DMSO).
Eye Protection Indirect-vented goggles (ANSI Z87.1)Prevents aerosolized powder or solvent micro-splashes from contacting ocular mucosa. Safety glasses are insufficient.
Body Protection Flame-resistant (FR) lab coat with knit cuffs; Chemical apronKnit cuffs prevent wrist exposure (a common gap in PPE). The apron provides a non-permeable barrier against macro-spills.
Respiratory NIOSH-approved N95 or P100 particulate respiratorRequired only if weighing outside a closed system or if fume hood ventilation fails.

Operational Plan: Step-by-Step Handling Protocol

Every step in this workflow is designed as a self-validating system to ensure zero-exposure handling.

Phase 1: Pre-Operation Setup

  • Verify Containment: Confirm the fume hood is operational with a face velocity between 80 and 120 fpm.

  • Surface Preparation: Line the active workspace with anti-static weighing paper. This prevents the electrostatic dispersion of the fine 2,7-Dichlorobenzo[d]thiazol-6-amine powder and contains micro-spills.

  • Tool Selection: Equip the station with ceramic or PTFE-coated spatulas. Do not use metal spatulas , as friction with potential reactive intermediates (like diazonium salts) can cause localized exothermic reactions [1].

Phase 2: Dispensing & Solubilization

  • Tare and Transfer: Tare your reaction vial inside the fume hood. Never transport open containers of aromatic amines across the laboratory space.

  • Solubilization: Dissolve the compound in the appropriate solvent (e.g., anhydrous DMF or DMSO) strictly within the hood. Cap the vial immediately after solvent addition.

  • Secondary Containment: Place the primary reaction vessel inside a secondary container (e.g., a PTFE beaker) before moving it to a stirrer/hotplate.

Phase 3: Reaction Management

  • Temperature Control: If the protocol requires heating, utilize a closed-system nitrogen line. Elevated temperatures exponentially increase the vapor pressure of amine derivatives and their intermediates.

  • Monitor Exhaust: Ensure local exhaust ventilation systems are functioning optimally, as the buildup of intermediates during aromatic amine reactions requires strict atmospheric control [1].

Spill Response & Disposal Plan

Improper disposal of halogenated aromatic amines can severely contaminate aquatic ecosystems and violate OSHA and EPA mandates [1, 2].

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.

  • Contain (Solid Spill): Do not sweep dry powder, as this generates inhalable dust. Cover the spill with damp sand or wet absorbent pads to suppress aerosolization.

  • Contain (Liquid Spill): Surround the spill with chemical absorbent booms. Apply an inert absorbent (e.g., vermiculite).

  • Collect: Use a non-sparking, anti-static scoop to collect the absorbed material. Place it in a chemically compatible, sealable high-density polyethylene (HDPE) container.

Waste Segregation & Labeling:

  • Segregation: Never mix aromatic amine waste with acidic waste streams, as this can trigger a violent exothermic acid-base reaction.

  • Labeling: According to the OSHA Laboratory Standard (1910.1450), secondary and waste containers must be explicitly labeled [3]. Label the container as: "Hazardous Waste: Halogenated Aromatic Amine (Toxic / Genotoxic) - Contains 2,7-Dichlorobenzo[d]thiazol-6-amine."

Process Visualization

The following diagram illustrates the logical workflow for hazard mitigation, ensuring that every physical risk is met with a specific engineering or PPE control.

G Chem 2,7-Dichlorobenzo[d]thiazol-6-amine (CAS: 70200-94-1) HazDust Hazard: Fine Dust Inhalation Risk Chem->HazDust Airborne dispersion HazSkin Hazard: Lipophilic Dermal Absorption Chem->HazSkin Direct contact HazFriction Hazard: Friction Sensitivity (Reactive Intermediates) Chem->HazFriction Mechanical stress CtrlHood Engineering Control: Weigh in Fume Hood (80-120 fpm) HazDust->CtrlHood Mitigated by CtrlPPE PPE Control: Butyl/Nitrile Double Glove HazSkin->CtrlPPE Mitigated by CtrlTool Operational Control: PTFE/Ceramic Spatula Only HazFriction->CtrlTool Mitigated by ProcessSol Solubilization (DMF/DMSO) & Reaction Setup CtrlHood->ProcessSol CtrlPPE->ProcessSol CtrlTool->ProcessSol OutSafe Safe Intermediate Synthesis & Halogenated Waste Segregation ProcessSol->OutSafe Post-reaction protocol

Figure 1: Operational workflow and hazard mitigation logic for 2,7-Dichlorobenzo[d]thiazol-6-amine.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA).
  • Labeling Chemicals in Laboratories. Division of Research Safety - University of Illinois.
  • 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations. NCBI Bookshelf.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,7-Dichlorobenzo[d]thiazol-6-amine
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2,7-Dichlorobenzo[d]thiazol-6-amine
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